molecular formula C12H14BrFO3 B12639202 Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate

Cat. No.: B12639202
M. Wt: 305.14 g/mol
InChI Key: HNSSELSUFGSECC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate: is an organic compound with the molecular formula C12H14BrFO3 It is a derivative of butanoic acid, where the ethyl ester is substituted with a 4-(4-bromo-2-fluoro-phenoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and ethyl 4-bromobutanoate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF).

    Procedure: The 4-bromo-2-fluorophenol is reacted with ethyl 4-bromobutanoate under reflux conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed:

    Substitution: Formation of various substituted phenoxybutanoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of 4-(4-bromo-2-fluoro-phenoxy)butanoic acid.

Scientific Research Applications

Chemistry: Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of bromine and fluorine substituents on biological activity. It may serve as a precursor for the synthesis of pharmaceuticals or agrochemicals with potential therapeutic or pesticidal properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with specific properties. Its role as an intermediate makes it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are determined by the interaction of the bromine and fluorine substituents with molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in biological processes.

Comparison with Similar Compounds

  • Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate
  • Ethyl 4-(4-bromo-2-chloro-phenoxy)butanoate
  • Ethyl 4-(4-bromo-2-methyl-phenoxy)butanoate

Comparison: Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring. This combination can significantly influence the compound’s reactivity and properties compared to similar compounds with different substituents. For example, the presence of fluorine can increase the compound’s lipophilicity and metabolic stability, while bromine can enhance its reactivity in substitution reactions.

Properties

IUPAC Name

ethyl 4-(4-bromo-2-fluorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSSELSUFGSECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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